Integrin-IN-2

Integrin pharmacology Selectivity profiling TGF-β activation

Integrin-IN-2 (compound 39) is a high-purity, orally bioavailable pan-αv integrin antagonist with defined selectivity for αvβ3/5/6/8 and minimal α5β1 inhibition. Its excellent oral PK (98% F) enables consistent systemic exposure in rodent models. A reliable reference standard for fibrosis (IPF, NASH) and oncology assays. Avoid substitutes with off-target α5β1 activity.

Molecular Formula C27H30N4O3
Molecular Weight 458.6 g/mol
Cat. No. B10817623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIntegrin-IN-2
Molecular FormulaC27H30N4O3
Molecular Weight458.6 g/mol
Structural Identifiers
SMILESC1CC2=C(NC1)N=C(C=C2)CCOC3=CN=C(C=C3)NC(CC(=O)O)C4=CC=CC(=C4)C5CC5
InChIInChI=1S/C27H30N4O3/c32-26(33)16-24(21-4-1-3-20(15-21)18-6-7-18)31-25-11-10-23(17-29-25)34-14-12-22-9-8-19-5-2-13-28-27(19)30-22/h1,3-4,8-11,15,17-18,24H,2,5-7,12-14,16H2,(H,28,30)(H,29,31)(H,32,33)
InChIKeyAPVMUACUMAKXLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Integrin-IN-2: A Defined Pan-αv Integrin Inhibitor for Fibrosis and Cancer Research


Integrin-IN-2 (compound 39) is a chemically synthesized, orally bioavailable, small-molecule pan-αv integrin antagonist [1]. It acts by binding to and inhibiting a subset of RGD-binding αv integrins, specifically αvβ3, αvβ5, αvβ6, and αvβ8, which are critical mediators of transforming growth factor-beta (TGF-β) activation and pathological cell adhesion [2]. The compound is defined by a single stereochemistry and a well-characterized potency profile, which distinguishes it from broader-spectrum inhibitors or those with undefined selectivity .

Why Generic Substitution Fails: Integrin-IN-2's Defined Selectivity and Bioavailability Profile Prevents Experimental Confounds


Substituting Integrin-IN-2 with a generic 'pan-αv inhibitor' or a closely related analog is not scientifically sound due to the highly divergent selectivity and bioavailability profiles within this chemical class. While some inhibitors like GLPG0187 and MK-0429 are also labeled 'pan-αv', their potency against individual αv subtypes and, crucially, their activity against the α5β1 integrin vary significantly . Integrin-IN-2 is specifically profiled against αvβ3, αvβ5, αvβ6, and αvβ8 with a consistent 4-40 nM range and lacks significant α5β1 inhibition at physiological concentrations [1]. Using a substitute with off-target α5β1 activity or a different potency rank order would introduce confounding variables in mechanistic studies, particularly in fibrosis models where αvβ1/αvβ6-mediated TGF-β activation is the primary readout [2]. Furthermore, its documented high oral bioavailability enables consistent systemic exposure in in vivo models, a property not guaranteed by other compounds in its class .

Integrin-IN-2: Quantitative Evidence of Differentiation Against Closest Comparators


Potency and Isoform Selectivity Profile: A 4-40 nM Pan-αv Inhibitor with Defined Boundaries

Integrin-IN-2 (compound 39) demonstrates a specific pan-αv inhibition profile, targeting αvβ6, αvβ3, αvβ5, and αvβ8 with consistent nanomolar potency (4-40 nM range). Crucially, it lacks significant activity against α5β1, a common off-target for other 'pan' inhibitors like MK-0429. This contrasts sharply with MK-0429, which shows high potency against α5β1 (IC50 12.2 nM), and αvβ1 integrin-IN-2 (compound 32), which has a strong bias towards αvβ1 (IC50 0.9 nM) and α5β1 (IC50 33 nM) [1]. This defined selectivity is critical for experiments where α5β1 signaling would be an experimental confound.

Integrin pharmacology Selectivity profiling TGF-β activation

Oral Bioavailability and In Vivo Pharmacokinetics: Enables Dosing Consistency Unattainable with Non-Bioavailable Analogs

A key differentiating feature of Integrin-IN-2 (compound 39) is its excellent oral bioavailability (F = 97-98%) in rat models, combined with low plasma clearance (7.6-8 mL/min/kg) [1]. This profile is a direct result of medicinal chemistry optimization and is not a class-wide property. For example, the closely related αvβ1 integrin-IN-2 (compound 32) has not been reported to be orally bioavailable in published literature, limiting its utility for chronic in vivo studies. Furthermore, the clinical-stage MK-0429, while orally active, was discontinued, whereas Integrin-IN-2's PK profile represents a benchmark for preclinical tool compounds in this space [2].

Pharmacokinetics In vivo pharmacology Fibrosis models

Physicochemical Properties and Formulation Stability: A Single Stereoisomer with Defined Solid-State Characteristics

Integrin-IN-2 (compound 39) is a single, defined stereoisomer, which ensures batch-to-batch consistency in both potency and pharmacokinetic behavior. This contrasts with many early-generation integrin antagonists that are complex mixtures or undefined racemates. Its physicochemical properties, including a molecular weight of 458.55 g/mol and a defined logP, contribute to its favorable absorption profile . Furthermore, vendor datasheets confirm it is supplied as a stable solid with recommended storage at -20°C, providing a clear, validated stability profile for long-term compound management . This level of definition is not always available for less characterized research compounds, reducing the risk of experimental variability due to degradation or isomerization.

Chemical stability Formulation science Compound management

Integrin-IN-2: Validated Application Scenarios for Preclinical Fibrosis and Cancer Research


1. Chronic In Vivo Studies of TGF-β-Driven Fibrosis (e.g., IPF, NASH)

Given its high oral bioavailability (97-98%) and balanced pan-αv inhibition profile (4-40 nM), Integrin-IN-2 is ideally suited for long-term oral dosing in rodent models of fibrosis where chronic TGF-β activation is a key driver. The compound's pharmacokinetic profile enables consistent systemic exposure with once-daily oral gavage, a logistical advantage over injectable inhibitors [1]. Its lack of α5β1 inhibition reduces the potential for confounding vascular or immune cell adhesion phenotypes, making it a cleaner tool for dissecting αv-specific contributions to fibrogenesis in models of idiopathic pulmonary fibrosis (IPF), non-alcoholic steatohepatitis (NASH), or systemic sclerosis [2].

2. Mechanistic Studies of αv Integrin-Mediated Cancer Cell Adhesion and Migration

In oncology, Integrin-IN-2's defined potency against αvβ3, αvβ5, and αvβ6 (pIC50 7.8-8.4) makes it a precise tool for dissecting the role of these specific heterodimers in tumor cell adhesion, migration, and invasion assays . Its selectivity profile, particularly the absence of α5β1 inhibition, allows researchers to separate αv-dependent from α5β1-dependent processes. This is crucial for understanding the specific contributions of αv integrins to metastasis in models of melanoma, breast cancer, and glioblastoma, where these integrins are overexpressed .

3. Preclinical Pharmacodynamic Studies in Combination Therapy Regimens

The well-characterized oral PK of Integrin-IN-2 (CL 7.6-8 mL/min/kg, t1/2 1.8 h) facilitates its use in combination studies where maintaining a consistent drug-drug interaction (DDI) window is critical. Its known exposure profile simplifies the design of dosing schedules when combined with chemotherapeutics, immune checkpoint inhibitors, or other targeted agents . This is particularly relevant in oncology and fibrosis research, where combination strategies are frequently explored, and unpredictable PK from a tool compound can invalidate a study.

4. Assay Development and Validation for αv Integrin-Targeting Therapeutics

Due to its single, defined stereochemistry and commercial availability as a high-purity solid, Integrin-IN-2 serves as a reliable reference standard for developing and validating biochemical and cell-based assays for novel αv integrin inhibitors. Its consistent IC50 values in SPRA assays and functional adhesion assays provide a benchmark for comparing new chemical entities . This is an essential application for drug discovery programs targeting the αv integrin family, ensuring assay reproducibility across different laboratories and over time.

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